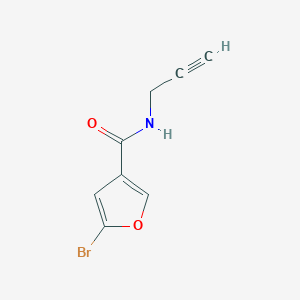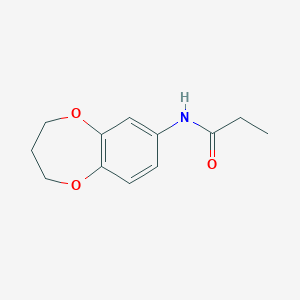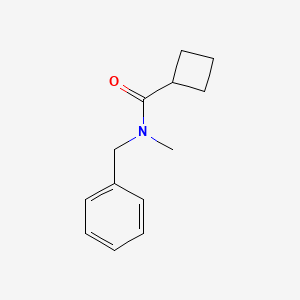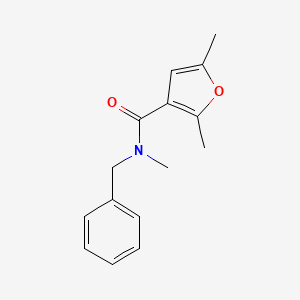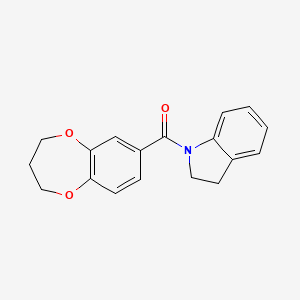
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and substance abuse disorders.
Mécanisme D'action
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline acts as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of stress, mood, and reward pathways in the brain. By blocking the activity of KOR, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is thought to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to have various biochemical and physiological effects in preclinical studies. For instance, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to increase the levels of dopamine and serotonin in certain brain regions, which are associated with mood regulation and reward processing. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has also been shown to reduce the expression of stress-related genes and proteins in the brain, indicating its potential anti-stress effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its selectivity for KOR, which reduces the risk of unwanted side effects and toxicity. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is also relatively easy to synthesize and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one of the limitations of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research and development of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline. One potential direction is to investigate its efficacy in treating other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Another direction is to explore the potential of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline as a therapeutic agent for chronic pain management, as KOR is involved in pain signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline and its potential long-term effects on the brain and behavior.
Méthodes De Synthèse
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dihydro-benzo[c][1,2]oxathiin-4-one with 3,4-dihydroxybenzaldehyde and 2-aminobenzophenone in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been extensively studied in various preclinical and clinical trials for its potential therapeutic effects on neuropsychiatric disorders. In preclinical studies, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to reduce stress-induced behaviors, improve cognitive function, and attenuate drug-seeking behavior in animal models of addiction. In clinical trials, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to be safe and well-tolerated, with promising efficacy in reducing symptoms of depression and anxiety.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-9-8-13-4-1-2-5-15(13)19)14-6-7-16-17(12-14)22-11-3-10-21-16/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWLXLQNKLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydro-1H-indol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
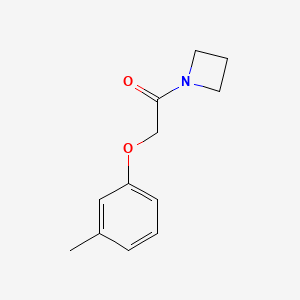
![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

